3-(Methylthio)methylthiophene
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Overview
Description
3-(Methylthio)methylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound has a cooked, dairy, and roasted taste.
Scientific Research Applications
Electrochemical and Polymer Studies
- Polymer Growth Mechanism : A study by Hoier and Park (1993) revealed that the growth of poly(3-methylthiophene) is dependent on the oxidation of 3-methylthiophene, with the radical-radical coupling reaction playing a critical role. The growth process involves both the monomer and polymer but is not autocatalytic (Hoier & Park, 1993).
- Electrochemical Preparation and Properties : Sato, Tanaka, and Kaeriyama (1986) compared the electrical properties of poly(3-methylthiophene) with other polymers. They found that 3-methylthiophene's conductivity surpassed that of polythiophene and poly(3-ethylthiophene), and its oxidation potential was lower (Sato, Tanaka, & Kaeriyama, 1986).
- Catalysis in Electrochemistry : Mark et al. (2000) explored the applications of poly-3-methylthiophene (P3MT) electrodes in the reduction of acetylene, demonstrating the potential of these electrodes in shifting product ratios during reduction (Mark et al., 2000).
Optical and Structural Studies
- Molecular Structure Analysis : Tanabe et al. (1996) investigated 3-methylthiophene's molecular structure using gas electron diffraction and microwave spectroscopic data, providing detailed structural parameters (Tanabe et al., 1996).
- Optoelectronic Applications : Nicho et al. (2004) synthesized derivatives of polythiophene, including poly(3-methylthiophene), and analyzed their application in electrochromic devices. They found significant optoelectronic properties and variations in optical absorbance spectra (Nicho et al., 2004).
- Electrochemical Transistors : Thackeray, White, and Wrighton (1985) reported on the optical and electrical properties of poly-3-methythiophene and its application in microelectrochemical transistors, highlighting significant changes in conductivity and optical density based on redox potential (Thackeray, White, & Wrighton, 1985).
Electrochemical Synthesis and Properties
- Polymer Synthesis in Ionic Liquid : Zhang et al. (2006) synthesized poly-3-methylthiophene in an ionic liquid and studied its electrocatalytic properties. Their research showed that the polymer has significant electrochromic response and electrocatalytic oxidation characteristics (Zhang et al., 2006).
- Surface-Initiated Synthesis : Doubina et al. (2012) conducted surface-initiated synthesis of poly(3-methylthiophene) from indium tin oxide, demonstrating control over polymer thickness and highlighting its potential in organic electronics (Doubina et al., 2012).
Properties
CAS No. |
61675-72-7 |
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Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C6H8S2/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
YWUFGNXATBTVEB-UHFFFAOYSA-N |
SMILES |
CSCC1=CSC=C1 |
Canonical SMILES |
CSCC1=CSC=C1 |
density |
1.522-1.525 |
61675-72-7 | |
physical_description |
Clear, colourless liquid; Cooked, brown and roasted dairy aroma |
solubility |
Soluble in most organic solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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